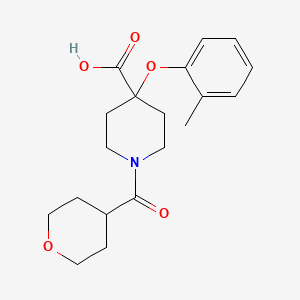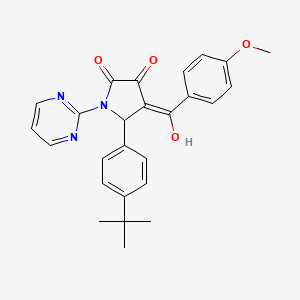![molecular formula C23H23NO4 B5464707 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as NM-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological effects. In
Wirkmechanismus
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol is a synthetic cannabinoid that acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and mood. Specifically, this compound binds to cannabinoid receptors in the brain and other tissues, leading to the activation of signaling pathways that modulate neurotransmitter release and other cellular processes. The exact mechanism of action of this compound is not fully understood, but it is believed to be similar to other synthetic cannabinoids, such as JWH-018 and AM-2201.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. One study found that this compound reduced pain sensitivity in mice, indicating that it may have potential as a treatment for chronic pain. Another study demonstrated that this compound reduced inflammation in rats, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been shown to have anxiolytic effects in mice, indicating that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific manner. Additionally, the synthesis method for this compound is relatively straightforward and can be easily scaled up for larger-scale experiments. However, one limitation of using this compound in lab experiments is its potential for toxicity, as synthetic cannabinoids have been associated with adverse effects in some cases.
Zukünftige Richtungen
There are several future directions for research on 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol. One area of interest is its potential as a treatment for cancer, particularly lung and breast cancer. Further studies are needed to determine the mechanisms underlying its anti-cancer effects and to evaluate its efficacy in animal models and clinical trials. Another area of interest is its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Future studies should explore the effects of this compound on these conditions and determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify any potential adverse effects associated with its use.
Synthesemethoden
The synthesis of 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol involves the reaction of 2-methylphenol with 6-methoxy-2-naphthaldehyde in the presence of morpholine and acetic anhydride. The resulting product is purified through column chromatography to obtain pure this compound. This method has been reported in several research articles, and the purity of the compound has been confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been studied for its potential therapeutic applications, particularly in the field of cancer research. One study found that this compound inhibited the growth of lung cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study demonstrated that this compound inhibited the migration and invasion of breast cancer cells, indicating that it may have potential as a therapeutic agent for breast cancer. Additionally, this compound has been studied for its potential use as a treatment for neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-hydroxy-4-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-3-4-19(13-21(15)25)23(26)24-9-10-28-22(14-24)18-6-5-17-12-20(27-2)8-7-16(17)11-18/h3-8,11-13,22,25H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSOKWOKCEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5464627.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464634.png)

![3-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2-quinoxalinol](/img/structure/B5464657.png)
![4-[3-(benzyloxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5464663.png)
![(3S*,4R*)-1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464668.png)

![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5464681.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464689.png)
![(3S*,5R*)-1-(cyclopentylcarbonyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5464695.png)
![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)

![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)
